3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile

Description

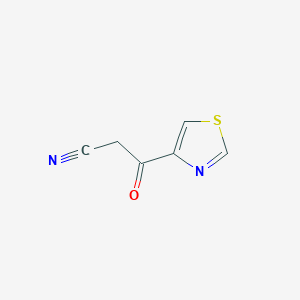

3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile is a β-ketonitrile derivative featuring a 1,3-thiazole moiety at the ketone position. Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C6H4N2OS |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

3-oxo-3-(1,3-thiazol-4-yl)propanenitrile |

InChI |

InChI=1S/C6H4N2OS/c7-2-1-6(9)5-3-10-4-8-5/h3-4H,1H2 |

InChI Key |

BQMAFMXYDQQGRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=O)CC#N |

Origin of Product |

United States |

Scientific Research Applications

3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs targeting various diseases, including infections and cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Oxo-3-(1,3-thiazol-4-yl)propanenitrile exerts its effects depends on its specific application. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

Antimicrobial Action: Targets bacterial enzymes or cell wall synthesis pathways.

Anticancer Action: Targets specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Differences

- Thiazole vs. Thiophene : The thiazole ring (N and S) in the target compound enhances polarity and hydrogen-bonding capacity compared to thiophene (S only) in 3-Oxo-3-(2-thienyl)propanenitrile. This difference may influence solubility and receptor binding .

- Aromatic vs. Aliphatic Substituents: The 3,4,5-trimethoxyphenyl group in the antitumor analog (C₁₂H₁₃NO₄) introduces bulkiness and electron-donating methoxy groups, favoring hydrophobic interactions in biological systems.

Physical Properties

- Molecular Weight : The piperidine-oxadiazole-thiophene derivative (302.35 g/mol) has the highest molecular weight due to its complex substituent, likely reducing aqueous solubility compared to simpler analogs like the thiazole (164 g/mol) or piperidinyl (152.20 g/mol) derivatives .

- Crystallinity: The piperidinyl derivative crystallizes in a monoclinic system (P2₁/c), with cell parameters a = 9.7106 Å, b = 8.9468 Å, and c = 9.8487 Å. This suggests tight packing, which may enhance stability but reduce dissolution rates compared to less-ordered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.